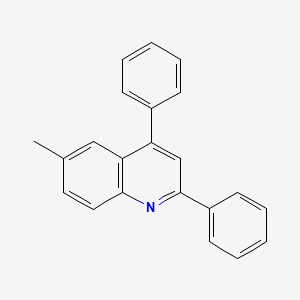

6-Methyl-2,4-diphenylquinoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

73402-92-3 |

|---|---|

分子式 |

C22H17N |

分子量 |

295.4 g/mol |

IUPAC名 |

6-methyl-2,4-diphenylquinoline |

InChI |

InChI=1S/C22H17N/c1-16-12-13-21-20(14-16)19(17-8-4-2-5-9-17)15-22(23-21)18-10-6-3-7-11-18/h2-15H,1H3 |

InChIキー |

FBPZDZYBUDDUAS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies for 6 Methyl 2,4 Diphenylquinoline and Its Derivatives

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

A specific method for synthesizing 6-Methyl-2,4-diphenylquinoline involves a copper-catalyzed three-component reaction. nih.gov This reaction utilizes p-toluidine (B81030), benzaldehyde (B42025), and 1-ethynylbenzene as the starting materials. The catalyst for this transformation is copper(I) iodide (CuI), and the reaction is conducted in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. nih.gov The process involves stirring the mixture at room temperature initially, followed by heating to achieve the final product. nih.gov The use of an ionic liquid as the solvent is notable, as it can often be recovered and reused, adding to the green credentials of the synthesis. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| p-Toluidine | Benzaldehyde | 1-Ethynylbenzene | CuI | 1-butyl-3-methylimidazolium hexafluorophosphate | This compound |

Table 1: Copper-Catalyzed Three-Component Synthesis of this compound. nih.gov

Iron(III) chloride (FeCl₃) has been employed as an inexpensive and non-toxic catalyst for the synthesis of 2,4-disubstituted quinolines. chemistryviews.orgresearchgate.net This method involves a three-component coupling reaction of aldehydes, amines, and styrenes in the presence of oxygen as an oxidant. chemistryviews.orgresearchgate.net The reaction proceeds under mild conditions and is characterized by its broad substrate scope and the absence of hazardous byproducts. chemistryviews.orgresearchgate.net While a specific synthesis of this compound using this exact method is not detailed, the general applicability of this strategy suggests its potential for producing this derivative by selecting the appropriate starting materials (e.g., p-toluidine, benzaldehyde, and a suitable styrene derivative).

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.govacs.org In the context of quinoline (B57606) synthesis, microwave irradiation has been applied to variations of classical methods, such as the Skraup reaction, often in conjunction with ionic liquids or under solvent-free conditions to enhance reaction efficiency. mdpi.comnih.gov For instance, a general procedure for the synthesis of 2,4-diphenylquinoline (B373748) derivatives involves the microwave irradiation of an aniline (B41778), phenylacetylene, and benzaldehyde in the presence of iodine in glacial acetic acid. rsc.org This approach offers a rapid and efficient route to the quinoline core. rsc.org

| Reactants | Reagent/Catalyst | Conditions | Reaction Type |

| Aniline, Phenylacetylene, Benzaldehyde | Iodine | Microwave irradiation, 160 °C, 30 min | Three-component reaction |

Table 2: Example of Microwave-Assisted Quinoline Synthesis. rsc.org

Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O), are effective catalysts for quinoline synthesis. rsc.orgrsc.orgtandfonline.com These metal- and solvent-free cyclization reactions can proceed from readily available starting materials like N-alkyl anilines and alkynes or alkenes, using oxygen as a green oxidant. rsc.orgrsc.org The reactions tolerate a variety of functional groups and provide satisfactory to excellent yields of quinoline derivatives. rsc.orgrsc.org The Friedländer synthesis, a condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, can also be efficiently catalyzed by Brønsted acids. tandfonline.com

| Catalyst | Reactants | Oxidant | Conditions | Advantages |

| Brønsted Acid (e.g., TsOH) | N-alkyl anilines and alkynes/alkenes | O₂ | Metal- and solvent-free | Environmentally friendly, high yields |

Table 3: Brønsted Acid-Catalyzed Quinoline Synthesis. rsc.orgrsc.org

Dehydrogenative Cyclization Protocols

Dehydrogenative cyclization represents an atom-economical approach to the synthesis of heterocyclic compounds, where C-H bonds are functionalized to form new C-C or C-N bonds, typically with the loss of hydrogen gas.

An efficient and practical method for synthesizing quinolines involves the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones. researchgate.netnih.gov This approach, which can also utilize secondary alcohols, proceeds via an acceptorless dehydrogenation pathway. nih.gov N-heterocyclic carbene copper complexes have also been reported to catalyze this type of indirect Friedländer reaction at room temperature, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. nih.govrsc.orgresearchgate.net This method provides a range of highly functionalized quinolines in good yields under relatively mild conditions with low catalyst loading. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature |

| 2-Aminobenzyl alcohol | Ketone or Secondary Alcohol | Cu-catalyst | Acceptorless dehydrogenation |

| 2-Aminobenzyl alcohol | Aryl Ketone | N-heterocyclic carbene copper | Room temperature, DMSO as oxidant |

Table 4: Copper-Catalyzed Dehydrogenative Quinoline Synthesis. nih.govnih.govrsc.org

Anodic Dehydrogenation for Quinoline Framework Construction

Anodic dehydrogenation has emerged as a green and efficient strategy for the synthesis of quinoline derivatives. This electrochemical approach utilizes electricity as a clean oxidant, avoiding the need for traditional chemical oxidants. A notable example involves the electrocatalytic synthesis of 2-aryl quinoline derivatives through the anodic dehydrogenation of 2-aminobenzyl alcohol molecules, followed by condensation with carbonyl compounds at room temperature. researchgate.net This method is compatible with a wide range of functional groups and provides the desired products in good to excellent yields. researchgate.net

The process is typically carried out in an undivided cell with graphite electrodes. A plausible mechanism involves the anodic oxidation of the substrate to generate a reactive intermediate, which then undergoes cyclization and subsequent aromatization to form the quinoline ring. The use of a supporting electrolyte, such as LiClO4 in a mixed solvent system like H2O/CH3CN, facilitates the electrochemical process. alliedacademies.org

Table 1: Key Features of Anodic Dehydrogenation for Quinoline Synthesis

| Feature | Description |

| Oxidant | Electricity (Green Oxidant) |

| Reaction Conditions | Room temperature, undivided cell, graphite electrodes |

| Advantages | Transition metal-free, wide functional group tolerance, good to excellent yields |

| Starting Materials | 2-aminobenzyl alcohols and methyl ketones |

Acid-Promoted Iron-Catalyzed Dehydrogenative [4+2] Cycloaddition using Air as an Oxidant

A highly efficient method for the synthesis of quinolines involves an acid-promoted, iron-catalyzed dehydrogenative [4+2] cycloaddition reaction. researchgate.netnih.govrsc.orgnih.gov This approach utilizes air as the terminal oxidant, making it an environmentally friendly process where water is the only byproduct. researchgate.netnih.govnih.gov The reaction typically involves the cycloaddition of N-alkyl anilines with alkenes or alkynes. Acetic acid has been identified as an effective cocatalyst in this transformation. researchgate.netnih.govrsc.orgnih.gov

The reaction conditions are generally optimized to be carried out at elevated temperatures, for instance at 140°C in a solvent like toluene, for a duration of 24 hours. rsc.org This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aryl rings of the reactants. rsc.org The use of an inexpensive iron catalyst, such as FeCl3 or Fe(OTf)3, adds to the practical appeal of this synthetic route. rsc.orgchemistryviews.org

A proposed mechanism suggests the formation of an imine intermediate, which then undergoes a [4+2] cycloaddition with the alkene or alkyne. This is followed by a dehydrogenation step to yield the final quinoline product. The iron catalyst is regenerated in the presence of air. rsc.org

Table 2: Optimized Reaction Conditions for Iron-Catalyzed Dehydrogenative [4+2] Cycloaddition rsc.org

| Parameter | Condition |

| Catalyst | Fe(OTf)3 (10 mmol) |

| Cocatalyst | Acetic Acid (0.3 mmol) |

| Substrates | N-alkyl aniline (0.2 mmol), aryl olefin/alkyne (0.4 mmol) |

| Solvent | Toluene (1.0 mL) |

| Temperature | 140 °C |

| Atmosphere | Air |

| Time | 24 h |

Ring Transformation and Annulation Reactions

Ring transformation and annulation reactions represent another important avenue for the synthesis of quinoline derivatives. These methods often involve the rearrangement or expansion/contraction of pre-existing ring systems to construct the quinoline core.

A convergent strategy for the synthesis of polyheterocyclic aromatics, including benzo[h]quinolines, involves a deaminative ring contraction cascade of biaryl-linked azepine intermediates. nih.gov Azepines are a class of seven-membered nitrogen-containing heterocycles, and 1-benzazepine is a specific structural motif within this class. This "build, cyclize, deaminate" strategy allows for the excision of a nitrogen atom from the tertiary amine precursor, leading to the formation of the aromatic quinoline core. nih.gov This approach provides a novel route to substituted quinolines that complements more traditional methods like the Friedländer annulation. nih.gov

A plausible mechanism for the palladium-catalyzed synthesis from allyl alcohols and anilines involves the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline to form an imine. Subsequent palladium-mediated cyclization and aromatization steps lead to the final quinoline product. scispace.commdpi.com

Table 3: Example of Palladium-Catalyzed Quinoline Synthesis rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Cinnamyl alcohol | p-Toluidine | Pd(OAc)2 | 6-Methyl-2-phenylquinoline |

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for quinolines, with a focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. The synthesis of this compound and its derivatives has been successfully achieved under such conditions. For example, a one-pot, three-component reaction of an arylaldehyde, an arylamine, and an arylacetylene can be catalyzed by iron(III) trifluoroacetate under solvent-free conditions at 100 °C to afford the corresponding 2,4-diarylquinolines in good to excellent yields. clockss.org

Another solvent-free approach involves heating a mixture of substituted aldimines and substituted styrenes at 110°C for 5 hours without any catalyst. This method is noted for its simple methodology, clean reaction profile, and easy work-up procedure. Microwave-assisted organic synthesis (MAOS) has also been employed to facilitate solvent-free or reduced-solvent reactions, often leading to shorter reaction times and improved yields. rsc.orgderpharmachemica.com

Table 4: Comparison of Synthetic Methods for 2,4-Diarylquinolines

| Method | Catalyst | Conditions | Key Advantages |

| Anodic Dehydrogenation | None (Electrochemical) | Room Temperature, Electricity | Green, Transition metal-free |

| Iron-Catalyzed Cycloaddition | Fe(OTf)3/AcOH | 140 °C, Air | Inexpensive catalyst, Air as oxidant |

| Solvent-Free (Iron-Catalyzed) | Fe(CF3CO2)3 | 100 °C | Eco-friendly, Excellent functional group tolerance |

| Solvent-Free (Catalyst-Free) | None | 110 °C | Simple, Clean reaction |

Utilization of Eco-Friendly Catalysts and Oxidants

The development of synthetic methodologies for quinoline derivatives has increasingly focused on green chemistry principles to minimize environmental impact. This involves the use of eco-friendly catalysts and oxidants that are often reusable, less toxic, and operate under milder conditions compared to traditional methods. Research has demonstrated the efficacy of various sustainable approaches, including the use of metal-based catalysts, nanocatalysts, ionic liquids, and green oxidants for the synthesis of this compound and related structures.

A significant advancement in green synthesis is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, Zirconium dioxide magnetic nanoparticles (ZrO2/Fe3O4-MNPs) have been employed as an effective and reusable catalyst for the Friedländer synthesis of quinoline derivatives. This method offers advantages such as a straightforward work-up procedure, high product yields, and the ability to reclaim the catalyst with an external magnet for subsequent reactions. Similarly, the reusable solid acid catalyst Nafion NR50 has been utilized for the Friedländer quinoline synthesis in ethanol under microwave irradiation, providing an environmentally friendly route to these compounds. Graphene oxide has also been demonstrated as a recyclable carbocatalyst for the condensation reaction of 2-aminoaryl carbonyl compounds with carbonyl compounds, achieving high yields in methanol.

Transition metal catalysts, particularly those based on abundant and less toxic metals like copper, are prominent in sustainable quinoline synthesis. A one-pot synthesis of this compound has been successfully achieved through a three-component reaction of p-toluidine, benzaldehyde, and 1-ethynylbenzene using copper(I) iodide (CuI) as a catalyst in an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate. This method highlights the dual benefits of a greener catalyst and a recyclable reaction medium. Other copper-based systems, such as a well-defined Cu(II)-catalyst with a tridentate pincer ligand, have been used for the synthesis of various substituted quinolines from 2-aminobenzylalcohols and ketones under aerial conditions, using oxygen from the air as the oxidant.

The choice of oxidant is crucial for the environmental footprint of a synthesis. Green chemistry encourages the use of benign oxidizing agents like molecular oxygen (from air), hydrogen peroxide (H2O2), or systems like iodine in dimethyl sulfoxide (I2-DMSO). Aerobic oxidation, using oxygen as the direct oxidant, has been applied in copper-catalyzed cyclization reactions to form quinolines. The I2-DMSO system has been effectively used as a green oxidative medium for the aromatization step in the synthesis of 2,4-diarylquinoline derivatives under microwave irradiation. Another low-cost and low-toxicity oxidant, potassium persulfate (K2S2O8), has also been reported for quinoline synthesis, avoiding harmful by-products.

The following tables summarize key research findings on the use of eco-friendly catalysts and oxidants in the synthesis of this compound and its derivatives.

Table 1: Eco-Friendly Catalytic Systems for Quinoline Synthesis

| Catalyst | Reactants | Product | Solvent/Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| CuI | p-toluidine, benzaldehyde, 1-ethynylbenzene | This compound | 1-butyl-3-methylimidazolium hexafluorophosphate, 131°C, 6h | Not specified | |

| Iodine | Aniline, Phenylacetylene, Benzaldehyde | 2,4-diphenylquinoline derivatives | Glacial CH3COOH, Microwave, 160°C, 30 min | Not specified | |

| ZrO2/Fe3O4-MNPs | 2-aminoaryl ketones, carbonyl compounds | Substituted quinolines | Not specified | High yields | |

| Nafion NR50 | 2-aminoaryl ketones, α-methylene carbonyl compounds | Substituted quinolines | Ethanol, Microwave | Not specified | |

| Graphene Oxide | 2-aminoaryl carbonyls, carbonyl compounds | Substituted quinolines | Methanol, 70°C | High yields |

Table 2: Green Oxidants in Quinoline Synthesis

| Oxidant | Catalytic System | Reaction Type | Key Advantage | Source(s) |

|---|---|---|---|---|

| Air (O2) | Cu(II)-pincer complex | Dehydrogenative coupling | Abundant, non-toxic oxidant | |

| I2-DMSO | BF3·OEt2 | Oxidative dehydrogenation / Aromatization | Green oxidative system | |

| H2O2 | Aluminum chloride | Doebner-like reaction | Environmentally-friendly alternative oxidant |

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis offers a precise three-dimensional map of 6-Methyl-2,4-diphenylquinoline in its crystalline form, defining its molecular geometry, conformation, and the nature of its intermolecular interactions within the crystal lattice.

Crystal System and Parameters:

| Parameter | Value |

|---|---|

| Formula | C₂₂H₁₇N |

| Molecular Weight | 295.37 |

| Crystal System | Orthorhombic |

| a | 7.766 (1) Å |

| b | 9.851 (1) Å |

| c | 20.756 (2) Å |

| Volume (V) | 1588.0 (3) ų |

| Z | 4 |

(Data sourced from a study by Huo et al., 2008)

The solid-state structure reveals a non-planar conformation for this compound. The two phenyl rings, attached at positions 2 and 4 of the quinoline (B57606) core, are twisted relative to the quinoline ring system. This twisting is a result of steric hindrance between the hydrogen atoms on the phenyl rings and the quinoline core, which forces them out of co-planarity.

Dihedral Angle Summary:

| Description | Angle (°) |

|---|---|

| Phenyl Ring at C2 vs. Quinoline Core | 43.3 (3) |

| Phenyl Ring at C4 vs. Quinoline Core | 21.4 (3) |

| Phenyl Ring at C2 vs. Phenyl Ring at C4 | 34.6 (3) |

(Data sourced from a study by Huo et al., 2008)

In the crystal lattice, molecules of this compound are held together by weak intermolecular forces. Among these, C-H⋯π interactions are the most prominent. These interactions occur when a hydrogen atom covalently bonded to a carbon atom (the C-H donor) points towards the electron-rich face of an aromatic π-system (the π acceptor), in this case, the phenyl or quinoline rings of a neighboring molecule. These non-covalent bonds, while individually weak, collectively play a significant role in the stabilization of the crystal packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution, providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's hydrogen atoms. For this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).

The methyl group (CH₃) at position 6 gives rise to a characteristic singlet in the upfield region of the spectrum, typically around 2.38–2.46 ppm. This signal's integration corresponds to three protons, and its singlet nature confirms the absence of adjacent protons.

The aromatic protons on the quinoline and phenyl rings resonate in the downfield region, generally between 7.22 and 8.18 ppm. This complex region consists of multiple overlapping signals (multiplets) corresponding to the various non-equivalent aromatic protons. For instance, a singlet is often observed for the proton at the C5 position of the quinoline ring, while other quinoline protons and the ten protons of the two phenyl rings produce a complex series of multiplets. The specific pattern of these signals confirms the substitution pattern and regioselectivity of the synthesis.

¹H NMR Chemical Shift Data (in CDCl₃):

| Proton Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Methyl (at C6) | 2.38 - 2.46 | Singlet (s) |

| Aromatic (Quinoline & Phenyl) | 7.22 - 8.18 | Multiplet (m) |

(Data compiled from multiple sources)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum for this compound shows a signal for the methyl carbon in the upfield region, around 21.8 ppm. The remaining signals appear in the downfield aromatic region (typically >119 ppm), corresponding to the carbons of the quinoline and phenyl rings. The signals for quaternary carbons (those not bonded to any hydrogen) are also observed in this region and can be distinguished from protonated carbons using advanced techniques.

¹³C NMR Chemical Shift Data (in CDCl₃):

| Carbon Group | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Methyl (at C6) | 21.8 |

| Aromatic & Quaternary | 119 - 156 |

(Data compiled from multiple sources)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show CH₃ and CH groups as positive signals and CH₂ groups as negative signals, while quaternary carbons would be absent. This helps in assigning the signals in the crowded aromatic region of the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting the signals of neighboring protons within the phenyl rings and along the substituted quinoline backbone (e.g., between H-7 and H-8). This allows for the mapping of proton-proton connectivity pathways through the molecule.

NMR-Spectroscopic Investigations in Brønsted Acid Catalysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound. While detailed NMR spectroscopic data for this specific compound under Brønsted acid catalysis are not extensively documented in the reviewed literature, the principles of such an investigation can be inferred from studies on closely related quinoline derivatives and the fundamental effects of protonation on aromatic systems.

In a neutral state, the ¹H NMR spectrum of a similar compound, 6-methyl-4-phenylquinoline, in CDCl₃ shows characteristic signals for the methyl group protons and the aromatic protons of the quinoline and phenyl rings. For instance, the methyl group (CH₃) protons typically appear as a singlet in the upfield region of the aromatic spectrum rsc.org.

Upon the introduction of a Brønsted acid, the lone pair of electrons on the nitrogen atom of the quinoline ring becomes protonated. This protonation event induces significant changes in the electronic distribution throughout the heterocyclic system, which are directly observable in the NMR spectrum. The key expected effects are:

Downfield Shift of Quinoline Protons: The protonation of the nitrogen atom increases its electron-withdrawing character. This deshields the protons on the quinoline ring, causing their resonance signals to shift to a lower field (higher ppm values). The protons closest to the nitrogen atom, particularly H2 and H8, would experience the most significant downfield shifts.

Minimal Impact on Phenyl Substituents: The protons on the 2- and 4-phenyl substituents are more distant from the site of protonation. Consequently, their chemical shifts are expected to be only minimally affected by the change in the electronic environment of the quinoline core.

These predictable shifts in the NMR spectrum upon addition of a Brønsted acid can be used to confirm the site of protonation and to study the extent of the acid-base interaction.

Interactive Data Table: Expected ¹H NMR Chemical Shift Changes of this compound upon Brønsted Acid Protonation

| Proton Position | Expected Chemical Shift (Neutral) | Expected Change upon Protonation | Rationale for Change |

| Methyl (6-CH₃) | ~2.5 ppm | Slight downfield shift | Increased electron-withdrawing effect of the protonated quinoline ring. |

| Quinoline Ring Protons | 7.0 - 9.0 ppm | Significant downfield shift | Direct influence of the positively charged nitrogen atom leading to deshielding. |

| Phenyl Ring Protons | 7.0 - 8.0 ppm | Minimal to no shift | Remote position from the protonation site. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the functional groups and probing the bonding characteristics within the this compound molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of a compound structurally similar to this compound, such as a substituted 2,4-diphenylquinoline (B373748) derivative, reveals several key absorption bands that confirm its molecular structure rsc.org.

The primary vibrational modes observed in the FT-IR spectrum of a this compound derivative would include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. The presence of multiple peaks in this region is indicative of the various C-H bonds in the quinoline and phenyl rings.

Aliphatic C-H Stretching: The methyl group at the 6-position will exhibit characteristic C-H stretching vibrations. Asymmetric stretching modes are generally observed around 2960 cm⁻¹, while symmetric stretching appears near 2875 cm⁻¹ vixra.org.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond of the quinoline ring give rise to a series of sharp absorption bands in the 1600-1400 cm⁻¹ region. A strong band between 1500 and 1400 cm⁻¹ is characteristic of the imine (C=N) group within the quinoline ring vixra.org.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings and are typically found in the 900-675 cm⁻¹ range.

The analysis of these characteristic absorption bands allows for the unambiguous confirmation of the presence of the methyl, phenyl, and quinoline functionalities within the molecular structure.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Quinoline Rings |

| Aliphatic C-H Stretch | 2960 - 2875 | Methyl Group (6-CH₃) |

| C=C and C=N Stretch | 1600 - 1400 | Aromatic Rings and Quinoline Core |

| C-H Out-of-Plane Bend | 900 - 675 | Aromatic Rings |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions and photophysical properties of this compound, which are governed by its extended π-conjugated system.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. For a highly conjugated system like this compound, the UV-Vis spectrum is dominated by π-π* transitions.

In a related compound, 6-methyl-2,3-diphenylquinoxaline, two main absorption bands are observed: one at approximately 248.50 nm and another at 347.50 nm in ethanol nih.gov. The higher energy band (248.50 nm) is attributed to a π-π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extensive aromatic system. The lower energy band (347.50 nm) is assigned to an n-π* transition, which involves the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital nih.gov.

For this compound, similar electronic transitions are expected. The position and intensity of these absorption bands can be influenced by the solvent polarity. The π-π* transition is expected to be intense, reflecting a high probability of this electronic transition occurring.

Interactive Data Table: Electronic Transitions of a 6-Methyl-diphenyl-N-heterocycle

| Transition Type | Approximate λmax (nm) | Description |

| π-π | ~250 | Promotion of an electron from a π bonding to a π antibonding orbital. |

| n-π | ~350 | Excitation of a non-bonding electron from the nitrogen atom to a π antibonding orbital. |

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For many quinoline derivatives, this emission occurs in the form of fluorescence.

Upon excitation at its absorption maximum, a derivative of this compound is expected to exhibit fluorescence. For instance, the structurally similar 6-methyl-2,3-diphenylquinoxaline, when excited at its n-π* transition wavelength of 348 nm, displays a bluish-green emission with a maximum at approximately 454 nm nih.gov. This emission results from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀).

The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. The presence of the two phenyl groups and the methyl group can influence the rigidity of the molecule and the energy levels of the excited states, thereby affecting the emission characteristics.

Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) are advanced photophysical phenomena that involve the harvesting of triplet excitons for light emission, leading to enhanced luminescence efficiency.

While there is no direct report on TADF or RTP for this compound itself, studies on closely related donor-acceptor conjugates incorporating a 2,4-diphenylquinoline acceptor unit have demonstrated these properties. For example, phenoxazine-quinoline conjugates, where two phenoxazine donors are attached to a 7-methyl-2,4-diphenylquinoline acceptor, have been shown to exhibit both TADF and RTP.

In these systems, the small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by delayed fluorescence (TADF). Simultaneously, these molecules can also exhibit phosphorescence, which is the radiative decay from the triplet state to the ground state. For some of these conjugates, RTP with quantum yields of around 21-24% has been observed.

The potential for this compound to participate in TADF or RTP would likely depend on its incorporation into a larger molecular design, such as a donor-acceptor architecture, that promotes the necessary small singlet-triplet energy splitting and enhances intersystem crossing rates. The design of such molecules often involves creating a twisted geometry between the donor and acceptor moieties to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this method confirms the molecular mass and provides insights into the stability and bonding of the molecule.

The molecular formula for this compound is C₂₂H₁₇N, corresponding to a molecular weight of approximately 295.38 g/mol bldpharm.comnih.gov. In mass spectrometry, the compound is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron to form a positively charged molecular ion (M⁺•).

The mass spectrum of this compound is characterized by an intense molecular ion peak at a mass-to-charge ratio (m/z) of 295. This high intensity is typical for aromatic and heteroaromatic compounds, where the charge can be delocalized across the extensive π-electron system, lending significant stability to the molecular ion mdpi.comchemguide.co.uk.

While the molecular ion is stable, some fragmentation does occur, providing valuable structural information. The fragmentation of organic molecules in a mass spectrometer is not random; it proceeds through pathways that favor the formation of more stable carbocations and neutral radicals chemguide.co.uk. The key fragmentation pathways observed or predicted for this compound are detailed below.

Detailed Research Findings

[M-1]⁺ Ion: A peak at m/z 294 is commonly observed. This fragment results from the loss of a single hydrogen atom (H•) from the molecular ion. The resulting cation is highly stabilized by resonance throughout the aromatic structure.

[M-15]⁺ Ion: The loss of a methyl radical (•CH₃) from the 6-position is a prominent fragmentation pathway. This cleavage results in a fragment ion at m/z 280. The formation of this ion is favorable because it leads to a stable, even-electron quinoline cation where the positive charge is delocalized over the large aromatic system. This is a characteristic fragmentation for methylated aromatic compounds youtube.comnih.gov.

[M-27]⁺ Ion: Cleavage of the quinoline ring itself can occur, although it is less common than the loss of substituents due to the stability of the aromatic core. A potential fragmentation pathway for the quinoline nucleus is the expulsion of a neutral hydrogen cyanide (HCN) molecule, which has a mass of 27 amu mcmaster.ca. This would yield a fragment ion at m/z 268.

Phenyl Cation ([C₆H₅]⁺): The presence of two phenyl substituents can lead to the formation of a phenyl cation at m/z 77. This occurs via cleavage of the bond connecting a phenyl group to the quinoline core.

The relative abundance of these fragments provides a characteristic fingerprint for the molecule. The most abundant peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. For many stable aromatic compounds like this one, the molecular ion peak is also the base peak.

The table below summarizes the principal ions observed in the mass spectrum of this compound and their proposed structures.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 295 | [C₂₂H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 294 | [C₂₂H₁₆N]⁺ | Loss of a hydrogen radical (•H) |

| 280 | [C₂₁H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 268 | [C₂₁H₁₆]⁺• | Loss of hydrogen cyanide (HCN) from the quinoline ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of C-H Activation Mechanisms in Quinoline (B57606) Formationnih.govnih.gov

The formation of 6-Methyl-2,4-diphenylquinoline can be achieved through a three-component reaction involving benzaldehyde (B42025), 1-ethynylbenzene, and p-toluidine (B81030), catalyzed by Copper(I) iodide (CuI). nih.gov A key step in this synthesis is the C-H activation of 1-ethynylbenzene. nih.gov

Mechanistic proposals for transition-metal catalyzed C-H activation in quinoline synthesis generally involve several key steps. The process typically begins with the coordination of the metal catalyst to the quinoline or a precursor. mdpi.com This is followed by the C-H activation step itself, which involves metalation and deprotonation to form an organometallic intermediate. mdpi.com The specific pathway for this activation can vary and may include oxidative addition, single-electron transfer (SET), concerted metalation-deprotonation (CMD), or electrophilic aromatic substitution, depending on the metal catalyst used. mdpi.com In palladium-catalyzed reactions, for example, a carboxylate-assisted CMD pathway has been identified as the rate-limiting step in some instances. mdpi.com

Role of Catalysts (e.g., CuI, Fe(CF3CO2)3, CuBr) in Cyclization Processesnih.govmdpi.comnih.gov

Catalysts play a fundamental role in directing the cyclization processes that lead to the formation of the quinoline core. In the synthesis of this compound from benzaldehyde, 1-ethynylbenzene, and p-toluidine, Copper(I) iodide (CuI) is explicitly mentioned as the catalyst. nih.gov

The general role of such catalysts in multi-component reactions is to facilitate the formation of key intermediates and lower the activation energy for the cyclization steps. While the specific mechanistic details for the CuI-catalyzed formation of this compound are not fully elucidated in the provided search results, analogous copper-catalyzed cyclizations for other nitrogen-containing heterocycles, such as trifluoromethylated pyridines, highlight the generation of vinyl imine intermediates that are crucial for the subsequent cyclization. mdpi.com

Catalysis is essential in multi-component reactions for selecting a specific reaction pathway and minimizing the formation of byproducts. escholarship.org The choice of catalyst can significantly influence the reaction mechanism and, consequently, the final product.

Identification and Characterization of Reaction Intermediates (e.g., Imine Intermediates, Sulfenium Ions)nih.gov

The formation of quinolines through multi-component reactions proceeds via a series of reactive intermediates. In the synthesis of this compound, the reaction between p-toluidine and benzaldehyde is expected to form an imine intermediate in the initial stages. This imine then participates in the subsequent cyclization with 1-ethynylbenzene.

While direct experimental evidence for the specific intermediates in the synthesis of this compound is not detailed in the provided search results, the proposed mechanisms for similar multi-component reactions strongly support the involvement of imine intermediates. escholarship.org For instance, the widely accepted mechanisms for the Biginelli reaction, which also produces a heterocyclic ring, include the formation of an iminium intermediate. escholarship.org

Proposed Mechanistic Pathways for Multi-Component Reactionsescholarship.orgresearchgate.netnih.gov

Multi-component reactions (MCRs) for the synthesis of complex molecules like this compound are characterized by the potential for multiple reaction pathways. escholarship.org The synthesis of the title compound from benzaldehyde, 1-ethynylbenzene, and p-toluidine is a one-pot procedure that exemplifies the efficiency of MCRs. nih.gov

A plausible mechanistic pathway for this reaction involves the initial formation of an imine from benzaldehyde and p-toluidine. Simultaneously, the copper catalyst activates the C-H bond of 1-ethynylbenzene. The activated alkyne then reacts with the imine, followed by an intramolecular cyclization and subsequent aromatization to yield the final this compound product. The catalyst is crucial in guiding the reaction along this specific pathway, thereby avoiding the formation of undesired side products. escholarship.org

The study of MCR mechanisms is inherently challenging due to the possibility of concurrent reaction pathways. escholarship.org A combination of experimental and computational methods is often required to fully elucidate the transformation. researchgate.net

Mechanistic Studies of Photochemical Reactions (e.g., Alkylation, Reduction of Heteroarenes)wikipedia.org

Photochemical reactions offer alternative pathways for the modification of quinoline derivatives. Mechanistic studies of photochemical cycloadditions of quinolines with alkenes reveal a complex process involving excited-state intermediates. nih.gov These reactions can proceed via either a singlet (S1) or triplet (T1) excited state of the quinoline. nih.gov

The specific pathway often depends on the reaction conditions, such as the use of a photosensitizer. nih.gov For instance, in the presence of a photosensitizer, the triplet excited state can be generated, leading to a stepwise radical cycloaddition. nih.gov Mechanistic investigations have shown that these reactions can involve a reversible radical addition followed by a selectivity-determining radical recombination step. nih.gov Computational studies are frequently employed to understand the energetic landscape of these photochemical reactions and to rationalize the observed regio- and stereoselectivities. nih.govresearchgate.net

Investigation of Ring Contraction Mechanismsrsc.org

While the synthesis of this compound involves the formation of the quinoline ring system, related heterocyclic compounds can undergo ring contraction reactions. These reactions are valuable for synthesizing smaller, more strained ring systems from larger ones. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Selectivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. For 6-Methyl-2,4-diphenylquinoline, DFT calculations are instrumental in understanding its electronic structure, which in turn governs its reactivity and selectivity. Methods such as B3LYP with various basis sets (e.g., 6-311+G(**)) are commonly employed to optimize the molecular geometry and compute a range of electronic properties. nih.govnih.gov

These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. nih.gov Furthermore, local reactivity can be probed through Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attack within the molecule. This is particularly useful in predicting the regioselectivity of its chemical reactions. Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and Raman spectra to provide a detailed assignment of vibrational modes. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred spatial arrangements. mdpi.com The conformational landscape of this compound is largely defined by the rotational freedom of the two phenyl rings attached to the quinoline core.

Crystallographic data for this compound reveals specific dihedral angles between the phenyl rings and the quinoline ring system. In one reported crystal structure, these angles are 43.3 (3)° and 21.4 (3)°. nih.gov The angle between the two phenyl rings is 34.6 (3)°. nih.gov MD simulations can explore the conformational space around these solid-state geometries, revealing the energy barriers between different rotational conformers in solution and how solvent molecules may influence the conformational equilibrium. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site.

In-Silico Studies on Molecular Interactions and Binding Modes

In-silico techniques, particularly molecular docking and molecular dynamics, are pivotal in exploring the potential of this compound as a biologically active compound by studying its interactions with protein targets.

Investigation of Ligand-Protein Binding Affinity (e.g., KDM4B protein)

Recent research has identified 2,4-diphenylquinoline (B373748) derivatives as potential inhibitors of the KDM4B protein, a histone demethylase implicated in the progression of certain cancers. acs.orgresearchgate.net In-silico studies are crucial for understanding the binding affinity and mode of interaction of this compound with KDM4B.

Molecular docking simulations are employed to predict the preferred binding orientation of the molecule within the active site of the KDM4B protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For a series of 2,4-diphenylquinolines, in-silico studies have revealed shared interaction zones within the KDM4B active site, highlighting the importance of both hydrophobic interactions and hydrogen bonding for inhibitory activity. acs.orgresearchgate.net

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. These simulations provide a more dynamic and realistic model of the molecular recognition process, allowing for the calculation of binding free energies, which are a more rigorous predictor of binding affinity than docking scores alone. Studies on related compounds have demonstrated that quinoline derivatives can exhibit high stability within the KDM4B binding pocket. researchgate.net

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods are also extensively used to predict the spectroscopic and photophysical properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions responsible for the observed spectral bands. For quinoline derivatives, TD-DFT calculations have been shown to reproduce experimental UV-Vis spectra with good accuracy. sapub.org

In addition to UV-Vis spectra, computational methods can predict other spectroscopic signatures. For instance, DFT calculations can provide theoretical vibrational frequencies that aid in the interpretation of experimental FT-IR and Raman spectra. nih.gov Furthermore, the prediction of NMR chemical shifts through quantum chemical calculations can be a valuable tool in the structural elucidation of new derivatives. nih.gov

The photophysical behavior, such as fluorescence, can also be investigated computationally. By analyzing the nature of the excited states calculated by TD-DFT, it is possible to gain a qualitative understanding of the molecule's potential to emit light upon excitation. The study of related 2,4-diarylquinoline-based complexes has shown that substitutions on the aryl rings can significantly influence their photophysical properties, including their emission wavelengths. researchgate.net

Applications in Advanced Materials Science Research

Photovoltaic Applications

Optimization of Light Absorption Efficiency in Quinoline-based Materials

The efficiency of light absorption in materials derived from quinoline (B57606), including 6-Methyl-2,4-diphenylquinoline, is a critical parameter for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The inherent structure of the quinoline ring system, with its extended π-conjugation, provides a strong foundation for light absorption. Optimization of this property is typically achieved through strategic chemical modifications.

The electronic absorption properties of quinoline derivatives are influenced by the nature and position of substituent groups on the quinoline core. The presence of low-energy orbitals with significant electron density separation between the quinoline moiety and its substituents can lead to low-lying charge transfer (CT) transitions upon photon absorption. mdpi.com For instance, modifying the quinoline scaffold can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption wavelength and intensity. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting how these modifications will affect the electronic absorption spectra. bohrium.comresearchgate.net

Solvent polarity also plays a significant role, as a change in the dipole moment between the ground and excited states can lead to solvent-dependent shifts in absorption bands (solvatochromism). mdpi.com Furthermore, aggregation or π-stacking of quinoline molecules, particularly those with extended conjugation, can cause significant changes in the absorption spectra, often leading to the appearance of new, lower-energy absorption bands. mdpi.com By carefully selecting substituents and controlling the material's environment, the light absorption efficiency can be maximized for specific applications.

Below is a table summarizing the effects of various factors on the light absorption properties of quinoline-based materials.

| Factor | Effect on Absorption Properties | Mechanism | Reference |

| Substituents | Alters absorption wavelength (λmax) and intensity. Can induce red or blue shifts. | Modifies HOMO/LUMO energy levels and facilitates charge transfer (CT) transitions. | mdpi.com |

| Solvent Polarity | Causes solvatochromic shifts (bathochromic or hypsochromic). | Stabilizes or destabilizes the ground and excited states differently based on dipole moment changes. | mdpi.com |

| Aggregation | Can lead to new absorption bands, typically red-shifted. | Formation of intermolecular π-stacking interactions alters electronic transitions. | mdpi.com |

| pH | Shifts absorption bands due to protonation/deprotonation. | Protonation of the quinoline nitrogen atom alters the electronic structure of the chromophore. | bohrium.comrsc.org |

pH-Tunable Light-Emitting Polymeric Materials

The integration of quinoline derivatives into polymeric structures has led to the development of advanced materials with pH-responsive luminescent properties. These materials can function as sensors for monitoring pH in various environments, including biological systems. researchgate.netnih.gov The fundamental principle behind their function lies in the protonation and deprotonation of the nitrogen atom within the quinoline ring, which significantly alters the electronic and, consequently, the photophysical properties of the molecule. rsc.org

Quinoline-based fluorophores can be incorporated into polymer backbones or as pendant groups. nih.gov In an acidic medium, the quinoline nitrogen is protonated, which can either quench the fluorescence or shift the emission wavelength. rsc.org As the pH increases, deprotonation restores or changes the fluorescence, allowing for a ratiometric or "on-off" sensing mechanism. researchgate.net Several photophysical mechanisms are responsible for these changes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net In many quinoline-based sensors, the protonation event alters the ICT character or activates a PET quenching pathway. researchgate.netresearchgate.net

For example, a Schiff-base compound derived from 6-aminoquinoline (B144246) demonstrates a reversible shift in its emission maximum from 550 nm at low pH to 453 nm at high pH. rsc.org This change is attributed to the protonation of the ring nitrogen. rsc.org Similarly, copolymers incorporating quinoline moieties have been synthesized, which exhibit a significant increase in the basicity (pKa) of the quinoline unit in its electronically excited state compared to its ground state. nih.gov This "pKa jump" enables light-controlled proton transfer, making these polymers "photobases" where light can trigger a change in the local pH. nih.gov

The table below details the fluorescence response of a quinoline-based pH sensor.

| pH Condition | Emission Maximum (λem) | Observed Color | Mechanism | Reference |

| Acidic (Low pH) | 550 nm | Yellow-Green | Protonated quinoline ring alters electronic structure. | rsc.org |

| Basic (High pH) | 453 nm | Blue | Deprotonated quinoline ring restores original electronic structure. | rsc.org |

Design and Synthesis of 2D/3D Fused Molecular Frameworks using Quinoline Feedstock

Quinolines, valued for their unique electronic configuration, serve as an important feedstock for synthesizing complex 2D/3D fused molecular frameworks. nih.gov These intricate structures are of significant interest in medicinal chemistry due to their customizable nature and potential pharmacological activities. researchgate.netnih.gov The synthesis of these frameworks often relies on dearomative cycloaddition reactions, where the aromaticity of one of the quinoline rings is temporarily disrupted to allow for the formation of new saturated, three-dimensional rings. nih.gov

A powerful technique for this purpose is photocycloaddition, particularly [2+2] photocycloaddition reactions between quinoline derivatives and alkenes. researchgate.net These reactions can be mediated by energy transfer, leading to the formation of pyridine-fused polycyclic ring systems with high diastereoselectivity. researchgate.net One innovative strategy involves a combination of nucleophilic addition to the quinoline ring followed by a borate-mediated [2+2] photocycloaddition. nih.gov This catalyst-free method allows for the chemo-, regio-, diastereo-, and enantioselective transformation of quinolines into complex 1,2,3,4-tetrahydroquinoline-based frameworks. nih.gov The photoexcited borate (B1201080) complex, formed from the quinoline, an organolithium reagent, and a boron source, accelerates the cycloaddition process. nih.gov

These synthetic strategies provide a direct pathway to structurally complex and diverse molecules from readily available quinoline starting materials. nih.govresearchgate.net The ability to selectively functionalize either the electron-rich benzene (B151609) ring or the electron-deficient pyridine (B92270) ring of the quinoline core allows for precise control over the final architecture of the fused frameworks. nih.gov

The following table summarizes key aspects of synthetic strategies for creating fused frameworks from quinolines.

| Synthetic Strategy | Key Features | Resulting Framework | Reference |

| Energy-Transfer-Mediated [2+2] Cycloaddition | Uses a photocatalyst (e.g., Iridium complex) and alkenes. High diastereoselectivity. | Pyridine-fused 6-5-4-3 and 6-4-6-membered ring systems. | researchgate.net |

| Nucleophilic Addition / Borate-Mediated Photocycloaddition | Catalyst-free, highly selective (chemo-, regio-, diastereo-, enantio-). Involves a photoexcited borate complex. | 1,2,3,4-Tetrahydroquinoline-based 6-6-4-membered rings. | nih.gov |

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of the quinoline (B57606) scaffold has been a subject of extensive research since its discovery. iipseries.org Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. rsc.orgresearchgate.netnih.gov However, future research is focused on overcoming the limitations of these traditional methods, which often require harsh conditions and expensive starting materials. researchgate.net

A significant area of development is the use of multi-component reactions (MCRs), which offer a powerful tool for constructing complex molecules like 6-methyl-2,4-diphenylquinoline from simple precursors in a single step. nih.gov One such method involves the three-component reaction of p-toluidine (B81030), benzaldehyde (B42025), and 1-ethynylbenzene. nih.gov Microwave-assisted three-component reactions are also being explored to synthesize functionalized 2,4-diphenylquinolines, demonstrating the potential for rapid and efficient synthesis. researchgate.net

Furthermore, innovative strategies are emerging that utilize transition-metal-free protocols and oxidative annulation. mdpi.comresearchgate.net These methods aim to provide higher yields, greater functional group tolerance, and milder reaction conditions. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) has been shown to produce quinoline derivatives in high yields without the need for acids or bases. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Key Features | Catalyst Examples | Conditions | Ref. |

|---|---|---|---|---|

| Classical Methods | Well-established, foundational reactions | H₂SO₄, PPA | Often harsh, high temperatures | iipseries.orgrsc.org |

| Multi-Component Reactions | One-pot synthesis, high atom economy | CuI, FeCl₃, Iodine | Milder conditions, microwave irradiation | nih.govresearchgate.net |

| Catalytic C-H Activation | Direct functionalization, step economy | Palladium, Cobalt, Copper | Redox-neutral, ligand-free options | mdpi.com |

| Green Synthesis | Eco-friendly, sustainable | Graphene oxide, TiO₂, Ionic Liquids | Visible light, solvent-free, water | researchgate.netresearchgate.netorganic-chemistry.org |

Exploration of New Catalytic Systems and Green Chemical Transformations

A major thrust in modern synthetic chemistry is the development of sustainable processes, and the synthesis of this compound is no exception. Future research is heavily invested in discovering novel catalytic systems that are not only efficient but also environmentally benign. researchgate.net

Recent breakthroughs include the use of single-atom iron catalysts, which have demonstrated superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Nickel-catalyzed sequential dehydrogenation and condensation processes also represent a sustainable route using more earth-abundant metals. organic-chemistry.org The exploration of carbocatalysts, such as graphene oxide, in Friedländer syntheses presents a green, metal-free alternative with the added benefit of catalyst recyclability. researchgate.net

The principles of green chemistry are also being applied through the use of less hazardous solvents and energy sources. The use of ionic liquids as a recyclable reaction medium has been demonstrated in the copper-catalyzed synthesis of this compound. nih.gov Additionally, visible-light-mediated aerobic dehydrogenation using inexpensive and non-toxic titanium dioxide as a catalyst and oxygen as the oxidant exemplifies a truly green transformation for synthesizing N-heterocycles. organic-chemistry.org The use of iodine in dimethyl sulfoxide (B87167) (I₂-DMSO) has also been reported as a green oxidative system. mdpi.com

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. Future research will increasingly rely on the integration of advanced spectroscopic techniques to gain real-time insights into the formation of this compound.

While techniques like X-ray crystallography provide detailed structural information of the final product, as demonstrated for this compound where C—H⋯π interactions were identified, the focus is shifting towards dynamic processes. nih.gov The combination of quantum computational chemistry, such as Density Functional Theory (DFT), with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach. nih.gov This allows for the accurate prediction and interpretation of NMR chemical shifts, providing a more profound understanding of molecular structures in solution. nih.gov

Furthermore, techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR, coupled with DFT studies, can be employed to determine the structure of transient intermediates, such as iminium ions, which are key to understanding the catalytic cycle in certain quinoline syntheses. researchgate.net These insights are invaluable for rationally designing improved catalysts and reaction conditions.

Computational Design and Predictive Modeling for Tailored Material Properties

The role of computational chemistry is rapidly expanding from mechanistic investigation to the predictive design of molecules with specific, tailored properties. nih.gov In silico methods are becoming indispensable tools in the early stages of drug discovery and materials science, allowing for the efficient screening of virtual libraries and the prediction of key attributes before committing to costly and time-consuming synthesis. researchgate.netnih.gov

For quinoline derivatives, structure-based drug design and molecular modeling techniques like induced-fit docking are used to design molecules that can bind effectively to specific biological targets, such as protein kinases. mdpi.com For instance, in silico studies of 2,4-diphenylquinolines have been performed to evaluate their potential as inhibitors of the KDM4B protein, which is implicated in cancer. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. nih.gov By developing robust QSAR models, researchers can predict the efficacy of novel this compound derivatives and prioritize the synthesis of candidates with the highest potential. These computational approaches also extend to predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for the development of viable drug candidates. researchgate.netcolby.eduresearchgate.net

Expanding Applications in Emerging Fields of Materials Science and Chemical Biology

The versatile quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. nih.govnih.gov Future research aims to expand the application of this compound and related structures into new and emerging areas.

In materials science, diphenylquinoline (DPQ) derivatives are being investigated as organic semiconductors and blue light-emitting organic phosphors for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The ability to tune the electronic and photophysical properties of the this compound core by introducing different substituents opens up possibilities for creating novel materials for advanced electronic and optoelectronic devices.

In chemical biology, the focus is on developing highly specific molecular probes and therapeutic agents. Substituted 2,4-diphenylquinolines are being explored as potent inhibitors of specific enzymes, such as DNA gyrase for antibacterial applications and protein kinases like PI3Kα and c-Met in anticancer research. mdpi.comcolby.edunih.gov The investigation of these compounds as modulators of epigenetic targets, like the KDM4B protein, highlights a sophisticated approach to developing new therapies for diseases such as prostate cancer. rsc.org

Table 2: Emerging Applications of Diphenylquinoline Derivatives

| Field | Specific Application | Target/Property | Ref. |

|---|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Blue light emission, organic semiconductor | researchgate.net |

| Chemical Biology | Anticancer Agents | KDM4B, PI3Kα, c-Met protein inhibition | mdpi.comrsc.orgnih.gov |

| Medicinal Chemistry | Antibacterial Agents | DNA gyrase inhibition | colby.edu |

Q & A

Q. What are the common synthetic routes for 6-methyl-2,4-diphenylquinoline, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often employs cyclization reactions. A representative method involves heating (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one in polyphosphoric acid (PPA) at 140°C for 5 hours, followed by purification via column chromatography . Optimization typically focuses on solvent selection (e.g., ethyl acetate/hexane for crystallization), temperature control to minimize side reactions, and catalyst choice. The Friedländer and Skraup reactions are alternative routes for quinoline scaffolds .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns and methyl/phenyl group positions.

- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between phenyl rings (e.g., 60.44°–76.25° in related structures) .

- HPLC/MS : Validates purity and molecular weight (e.g., MW = 305.16 g/mol for chloro-substituted analogs) .

Q. What biological activities are associated with this compound derivatives?

While direct studies on this compound are limited, structurally similar quinolines exhibit antimicrobial, anticancer, and anti-Alzheimer’s activities. For example, 2-arylethenylquinoline derivatives show acetylcholinesterase inhibition, relevant to Alzheimer’s therapy . Substituents like methoxy or chloro groups enhance bioactivity by modulating electron density and steric effects .

Advanced Research Questions

Q. How do substituents on the quinoline core influence molecular conformation and intermolecular interactions?

X-ray studies reveal that substituents like methyl and phenyl groups induce torsional strain, altering dihedral angles between aromatic rings. For instance, in 6,7-dimethoxy-2,4-diphenylquinoline, phenyl rings form dihedral angles of 56.04°–76.25° with the quinoline plane, stabilizing the structure via C–H···π and π-π stacking interactions (centroid distances ≈ 3.7 Å) . Weak hydrogen bonds (C–H···N/O) further consolidate crystal packing .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinoline derivatives?

Discrepancies in SAR often arise from assay variability or unaccounted stereoelectronic effects. A systematic approach includes:

- Comparative crystallography : Correlate substituent positioning (e.g., methyl vs. chloro) with bioactivity .

- Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) .

- Dose-response studies : Validate activity trends across multiple cell lines or enzymatic assays .

Q. What strategies are recommended for optimizing the synthetic yield of this compound under scalable conditions?

Scalability challenges include side reactions during cyclization. Strategies involve:

Q. How should researchers address discrepancies in spectroscopic data for quinoline derivatives?

Conflicting NMR or mass spectra may stem from impurities or tautomerism. Solutions include:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data .

- Dynamic HPLC : Detect tautomeric forms (e.g., keto-enol equilibria) .

- Isotopic labeling : Trace unexpected peaks in mass spectra .

Methodological Considerations

- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., enaminones) .

- Crystallography : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-dependent response curves .

For further details, consult crystallographic data in Acta Crystallographica and pharmacological studies in the European Journal of Medicinal Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。